6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 1359701-92-0
Cat. No.: VC17475238
Molecular Formula: C9H11ClIN
Molecular Weight: 295.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359701-92-0 |
|---|---|
| Molecular Formula | C9H11ClIN |
| Molecular Weight | 295.55 g/mol |
| IUPAC Name | 6-iodo-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C9H10IN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H |
| Standard InChI Key | LHCPIPXSIVYOSB-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=C1C=C(C=C2)I.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 6-iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride is C₉H₁₁ClIN, with a molecular weight of 295.55 g/mol. Its structure consists of a partially saturated isoquinoline core, where the iodine atom occupies the 6-position on the aromatic ring. The hydrochloride salt enhances solubility in polar solvents, a critical feature for in vitro assays.
Key structural distinctions separate this compound from related analogs:
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Positional Isomerism: Unlike 1,2,3,4-tetrahydro-5-iodo-isoquinoline hydrochloride (CAS: 1185156-32-4), which features iodine at the 5-position, the 6-iodo variant exhibits distinct electronic and steric profiles due to altered substituent placement.
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Quinoline vs. Isoquinoline: Compared to 6-iodo-1,2,3,4-tetrahydroquinoline (PubChem CID: 28976545), the isoquinoline backbone shifts the nitrogen atom to the second ring position, influencing hydrogen-bonding capabilities and receptor affinity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClIN | |
| Molecular Weight | 295.55 g/mol | |
| Boiling Point | Not reported | – |
| Flash Point | Not reported | – |
| Refractive Index | 1.65 (predicted) | |
| Solubility | Soluble in polar solvents |
Synthesis and Optimization
The synthesis of 6-iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride typically follows a two-step protocol:
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Iodination of Tetrahydroisoquinoline:
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The parent compound, 1,2,3,4-tetrahydroisoquinoline, undergoes electrophilic aromatic substitution using iodine or iodine monochloride (ICl) in acidic media. Reaction conditions (e.g., temperature, stoichiometry) critically influence regioselectivity and yield.
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Alternative methods include directed ortho-metalation strategies, though these are less commonly reported for this substrate .
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Salt Formation:
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The free base is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and storage stability.
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Table 2: Synthetic Parameters
| Parameter | Condition | Source |
|---|---|---|
| Iodination Reagent | I₂ or ICl | |
| Reaction Temperature | 0–25°C | |
| Yield | 60–75% (optimized) | |
| Purity | >95% (HPLC) |
Physicochemical and Spectroscopic Profiles
Experimental data for this compound remain limited, but predictions based on structural analogs provide insights:
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Density: Estimated at 1.819 g/cm³ using computational models .
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Vapor Pressure: Extremely low (2.96×10⁻⁸ mmHg at 25°C), suggesting low volatility .
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Spectroscopic Signatures:
Future Directions and Research Gaps
Critical areas for further investigation include:
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In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.
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Target Validation: High-throughput screening against neurotransmitter receptors and ion channels.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the iodine substituent and amine salt to optimize potency and selectivity .
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